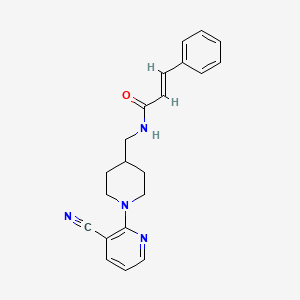

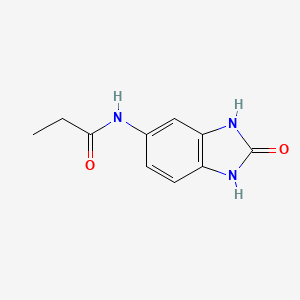

![molecular formula C16H16N2O4S B2671434 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide CAS No. 922011-59-4](/img/structure/B2671434.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .

Applications De Recherche Scientifique

Chemical Synthesis and Drug Design

The research into the chemical structure of N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide has led to the development of novel strategies for constructing privileged dibenzo[b,f][1,4,5]oxathiazepine 5,5-dioxides and their heterocyclic analogs. These compounds represent an underexplored version of privileged tricyclic scaffolds for drug design. The method is practically simple, atom-economical, and delivers target compounds in good to excellent yields, offering a new avenue for accessing a wide range of substitution patterns within the tricyclic frameworks. This approach has the potential to significantly impact the field of medicinal chemistry by enabling the synthesis of novel compounds with therapeutic applications (Sapegin et al., 2016).

Asymmetric Synthesis

The asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. The development of this technique opens new pathways for creating chiral molecules that are crucial in the development of drugs with improved efficacy and reduced side effects. The ability to induce chirality in these structures is particularly important for the pharmaceutical industry, where the demand for enantiomerically pure compounds is continuously growing (Ren, Wang, & Liu, 2014).

Catalysis and Chemical Transformations

Innovative methods for the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions have been developed, showcasing the versatility of sulfonamides in facilitating complex chemical transformations. These novel cyclic sulfonamides, including dibenzo[b,f][1,4]oxazepines, have been synthesized with potential applications in various fields of chemistry and drug development. The ability to construct these complex structures through efficient catalytic processes highlights the importance of sulfonamides in advancing synthetic methodologies and their potential in creating new chemical entities with diverse biological activities (Greig, Tozer, & Wright, 2001).

Mécanisme D'action

This compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it could potentially be used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Propriétés

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-10(2)23(20,21)18-11-7-8-14-12(9-11)16(19)17-13-5-3-4-6-15(13)22-14/h3-10,18H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYDVOONUIWHCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbutanamido)benzofuran-2-carboxamide](/img/structure/B2671351.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclobutanecarboxamide](/img/structure/B2671359.png)

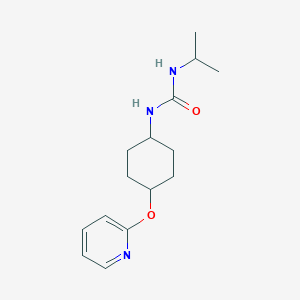

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2671362.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(2-oxotetrahydrothiophen-3-yl)acetamide](/img/structure/B2671363.png)

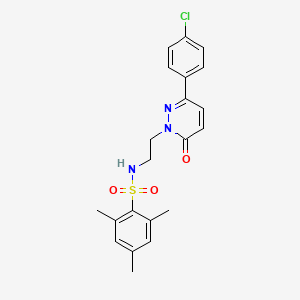

![N-(2,4-difluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2671364.png)

![1-Benzyl-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-ylmethyl)-1,6-diazaspiro[3.3]heptan-2-one](/img/structure/B2671368.png)

![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)

![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2671373.png)